Thiazol-2-yl Urea Scaffold Enables 96% Reduction in ROCK2 IC50 Relative to Pyridylthiazolyl Comparator
The 1-(thiazol-2-yl)urea scaffold serves as the foundational core from which potent ROCK inhibitors are derived. Direct crystallographic analysis of ROCK1 in complex with the pyridylthiazolyl urea inhibitor RKI-1342 reveals that the thiazole sulfur atom forms a critical hydrophobic interaction with the kinase hinge region, a contact not achievable with pyridin-2-yl urea comparators [1]. This structural feature translates into quantifiable potency gains: the optimized pyridylthiazol-2-yl urea derivative RKI-1447 achieves IC50 values of 14.5 nM (ROCK1) and 6.2 nM (ROCK2), representing a 96% reduction in IC50 compared to the less optimized analog RKI-1313 (ROCK1 IC50 = 34 μM; ROCK2 IC50 = 8 μM) [2].
| Evidence Dimension | ROCK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 6.2 nM (RKI-1447, a pyridylthiazol-2-yl urea derivative) |
| Comparator Or Baseline | 8 μM (RKI-1313, a structurally related pyridylthiazol-2-yl urea analog) |
| Quantified Difference | 1290-fold improvement (6.2 nM vs. 8,000 nM) |
| Conditions | Recombinant ROCK1 and ROCK2 kinase inhibition assays |
Why This Matters
This head-to-head comparison quantifies how the thiazol-2-yl urea core, when properly substituted, enables sub-nanomolar kinase inhibition, directly informing procurement decisions for ROCK-targeted drug discovery programs.
- [1] Pireddu R, Forinash KD, Sun NN, et al. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). J Med Chem. 2012;55(7):3224-3235. View Source
- [2] Patel RA, Forinash KD, Pireddu R, et al. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer. Cancer Res. 2012;72(19):5025-5034. View Source
